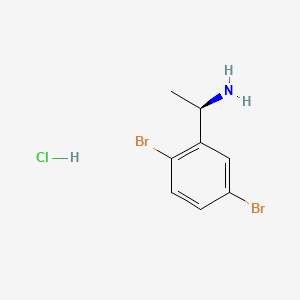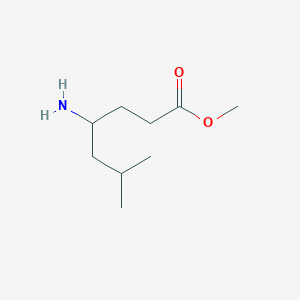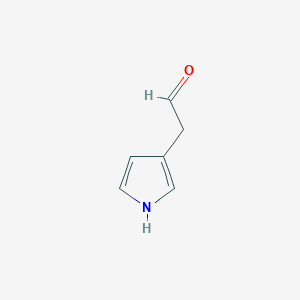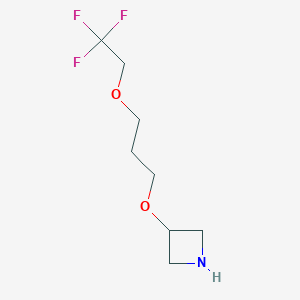
3-(3-(2,2,2-Trifluoroethoxy)propoxy)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(2,2,2-Trifluoroethoxy)propoxy)azetidine is an organic compound characterized by the presence of an azetidine ring substituted with a trifluoroethoxypropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2,2,2-Trifluoroethoxy)propoxy)azetidine typically involves multiple steps:
Preparation of 2,2,2-Trifluoroethanol: This is often the starting material, which is then converted into 2,2,2-trifluoroethoxypropyl bromide through a reaction with 1,3-dibromopropane in the presence of a base such as potassium carbonate.
Formation of Azetidine Ring: The azetidine ring can be synthesized by reacting 3-aminopropanol with a suitable halogenating agent to form 3-chloropropylamine, which is then cyclized to form azetidine.
Coupling Reaction: The final step involves the nucleophilic substitution reaction between the azetidine and 2,2,2-trifluoroethoxypropyl bromide under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scalable production.
Chemical Reactions Analysis
Types of Reactions
3-(3-(2,2,2-Trifluoroethoxy)propoxy)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the trifluoroethoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted azetidines and trifluoroethoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(3-(2,2,2-Trifluoroethoxy)propoxy)azetidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound for understanding how these groups influence the interaction of molecules with biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drugs, making this compound a valuable scaffold for drug design.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 3-(3-(2,2,2-Trifluoroethoxy)propoxy)azetidine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The trifluoromethyl group can enhance these interactions by increasing the lipophilicity and binding affinity of the compound.
Comparison with Similar Compounds
Similar Compounds
3-(2,2,2-Trifluoroethoxy)azetidine: Lacks the propoxy group, making it less versatile in chemical reactions.
3-(3-(2,2,2-Trifluoroethoxy)propoxy)pyrrolidine: Contains a pyrrolidine ring instead of an azetidine ring, which may alter its chemical and biological properties.
3-(3-(2,2,2-Trifluoroethoxy)propoxy)morpholine: Contains a morpholine ring, potentially offering different pharmacokinetic properties.
Uniqueness
3-(3-(2,2,2-Trifluoroethoxy)propoxy)azetidine is unique due to the combination of the azetidine ring and the trifluoroethoxypropoxy group. This structure provides a balance of rigidity and flexibility, making it a valuable scaffold for drug design and materials science.
Properties
Molecular Formula |
C8H14F3NO2 |
|---|---|
Molecular Weight |
213.20 g/mol |
IUPAC Name |
3-[3-(2,2,2-trifluoroethoxy)propoxy]azetidine |
InChI |
InChI=1S/C8H14F3NO2/c9-8(10,11)6-13-2-1-3-14-7-4-12-5-7/h7,12H,1-6H2 |
InChI Key |
WBSOGSQGOXNAHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCCCOCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(Cyclopropylmethyl)cyclobutyl]methanamine](/img/structure/B13533193.png)

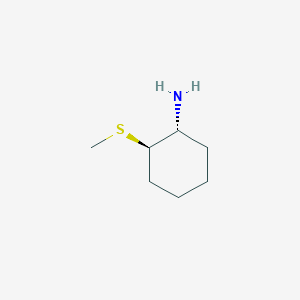
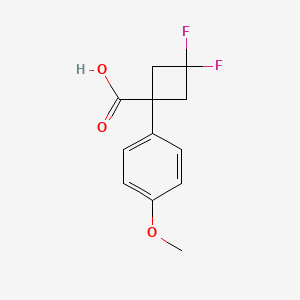

![[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]methanaminehydrochloride](/img/structure/B13533215.png)
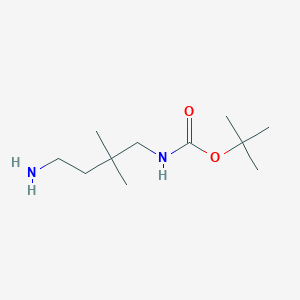
![2-{[4-(3-bromophenyl)-8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decan-4-yl]oxy}aceticacid](/img/structure/B13533221.png)
